PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE
Description
Properties
IUPAC Name |
phenyl-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMMVPFDNDRZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of phenyl(4-(trifluoromethyl)phenyl)methanamine
Structure, Synthesis, and Medicinal Chemistry Profile
Executive Summary
Phenyl(4-(trifluoromethyl)phenyl)methanamine (also known as 4-(trifluoromethyl)benzhydrylamine) is a diarylmethylamine scaffold of significant interest in medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, particularly within the Central Nervous System (CNS).
This molecule is structurally characterized by a central chiral methine carbon connecting a phenyl ring, a 4-(trifluoromethyl)phenyl ring, and a primary amine. It is a key bioisostere for the 4-chloro analogs found in blockbuster therapeutics (e.g., Sertraline, Cetirizine derivatives), offering enhanced metabolic stability and lipophilicity due to the trifluoromethyl (
Structural Analysis & Physicochemical Profile
The introduction of the
Chemical Identity
| Property | Data |
| IUPAC Name | 1-Phenyl-1-[4-(trifluoromethyl)phenyl]methanamine |
| Molecular Formula | |
| Molecular Weight | 251.25 g/mol |
| Chirality | Yes (C1 center). Exists as (R)- and (S)-enantiomers. |
| CAS (Racemic) | 13274-92-5 (General Benzhydrylamine class reference) |
| CAS ((R)-Isomer) | 780748-03-0 |
Physicochemical Properties (Predicted & Experimental)
The
-
Lipophilicity (LogP): Estimated at 3.6 – 3.9 . The
group increases lipophilicity significantly compared to the parent amine (LogP ~2.4), facilitating Blood-Brain Barrier (BBB) penetration. -
Basicity (pKa): Estimated at 8.8 – 9.1 . The electron-withdrawing nature of the
group (via induction through the aromatic ring) slightly reduces the electron density on the nitrogen, making it less basic than unsubstituted benzhydrylamine (pKa ~9.5). -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). The para-substitution blocks the primary site of Cytochrome P450 oxidative metabolism, extending the half-life (
) of the molecule in vivo.
Synthetic Methodologies
Two primary routes are employed for the synthesis: the Leuckart-Wallach Reaction (scalable, industrial) and the Grignard Addition (versatile, lab-scale).
Route A: Leuckart-Wallach Reductive Amination
This is the preferred method for generating the racemic amine from the corresponding ketone. It avoids the use of unstable imine intermediates.[1]
Precursors: 4-(Trifluoromethyl)benzophenone + Ammonium Formate.
Protocol:
-
Setup: In a round-bottom flask equipped with a distillation head (Dean-Stark trap equivalent), combine 4-(trifluoromethyl)benzophenone (1.0 eq) with excess ammonium formate (5.0 eq).
-
Reaction: Heat the mixture to 160–180°C . The ammonium formate dissociates into ammonia and formic acid.[2] The water generated must be distilled off to drive the equilibrium.
-
Intermediate: The reaction yields the N-formyl derivative (amide).
-
Hydrolysis: Treat the crude amide with concentrated HCl (6M) and reflux for 4–6 hours to cleave the formyl group.
-
Workup: Cool the solution. The amine hydrochloride precipitates or remains in solution. Basify with NaOH (pH > 12) to liberate the free amine. Extract with Dichloromethane (DCM).[3]
-
Purification: Convert to the HCl salt using ethereal HCl for crystallization.
Route B: Grignard Addition to Nitrile/Imine
This route allows for the introduction of the amine onto a pre-formed aromatic ring but is more sensitive to moisture.
Protocol:
-
React 4-(trifluoromethyl)benzonitrile with Phenylmagnesium bromide (PhMgBr).
-
The resulting metallo-imine is reduced in situ with Sodium Borohydride (
) or Lithium Aluminum Hydride ( ) to yield the amine.
Synthetic Pathway Visualization
The following diagram illustrates the Leuckart-Wallach pathway, highlighting the critical intermediate.
Figure 1: The Leuckart-Wallach synthesis pathway converting the ketone to the primary amine via the N-formyl intermediate.[4]
Medicinal Chemistry Applications
This scaffold is a critical building block in the development of Monoamine Transporter Inhibitors.
Bioisosterism and SAR
In drug design, the 4-trifluoromethyl group is often used as a bioisostere for a 4-chloro or 4-bromo group (as seen in Chlorpheniramine or Sertraline).
-
Volume: The
group is significantly larger than a Chlorine atom (Van der Waals volume ~42 ų vs 22 ų), which can enhance selectivity for hydrophobic pockets in receptors (e.g., SERT, DAT). -
Electronic: Both Cl and
are electron-withdrawing, but operates purely through induction ( -bond), whereas Cl has competing resonance donation. This leads to different pKa profiles for the nearby amine.
Pharmacological Pathways
The molecule serves as a generic scaffold for:
-
SSRI/SDRI Development: Analogs of this amine show affinity for the Serotonin (SERT) and Dopamine (DAT) transporters.
-
Antihistamines: Structurally related to the metabolite of hydroxypam, acting on H1 receptors.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substituents.
Analytical Characterization
To validate the synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine, the following analytical signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR: A diagnostic singlet appearing at
-62.5 ppm (relative to ). This confirms the integrity of the trifluoromethyl group. -
NMR (CDCl
):- 5.2–5.3 ppm (s, 1H): The benzylic methine proton.
- 7.2–7.6 ppm (m, 9H): Aromatic protons. The 4-CF3 ring often shows a characteristic AA'BB' splitting pattern overlapping with the mono-substituted phenyl ring.
-
1.8–2.0 ppm (br s, 2H):
protons (exchangeable with ).
Mass Spectrometry (MS)
-
Molecular Ion:
. -
Fragmentation: Expect a major peak at
235 (loss of ) forming the stabilized benzhydryl cation (tropylium-like resonance).
Safety and Handling
Signal Word: WARNING
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base absorbs
from the air to form carbamates; the HCl salt is stable. -
Disposal: As a fluorinated organic compound, it must not be incinerated in standard waste streams due to the formation of HF. Use specialized halogenated waste disposal.
References
-
Leuckart-Wallach Reaction Mechanism
-
Fluorine in Medicinal Chemistry
- Source: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Link:
-
Benzhydrylamine Synthesis (General Protocols)
-
Source: "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation." Royal Society of Chemistry.[8]
-
Link:
-
-
Properties of Trifluoromethylbenzylamines
- Source: PubChem Compound Summary for 4-(Trifluoromethyl)benzylamine (Structural Analog).
-
Link:
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Role of Phenyl(4-(trifluoromethyl)phenyl)methanamine in Medicinal Chemistry: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored moiety. This guide provides a detailed examination of phenyl(4-(trifluoromethyl)phenyl)methanamine, a diarylmethanamine derivative that exemplifies the utility of this chemical strategy. We will explore its unique physicochemical properties, established synthetic routes, and its role as a versatile building block in the design of novel therapeutics. By analyzing its structural features and the pharmacological impact of the trifluoromethyl group, this document serves as a technical resource for scientists leveraging this scaffold to address complex therapeutic challenges, particularly in neuroscience and beyond.
Introduction: The Strategic Value of the Trifluoromethylated Diarylmethanamine Scaffold
The process of drug discovery is a relentless search for molecules that possess a precise balance of potency, selectivity, and favorable pharmacokinetic properties. A key strategy employed by medicinal chemists is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The diarylmethanamine core is one such scaffold. When combined with the unique properties of the trifluoromethyl (-CF3) group, as seen in phenyl(4-(trifluoromethyl)phenyl)methanamine, it becomes a powerful tool for drug design.
The -CF3 group is not merely a passive substituent; it actively modulates a molecule's properties in several beneficial ways[1][2]:
-
Enhanced Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby extending the half-life of a drug.[3]
-
Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety can alter the electron distribution of the aromatic ring, influencing pKa and creating favorable dipole, hydrogen bond, and π-stacking interactions with target proteins.[4][5]
-
Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is optimal for binding to a biological target.
Phenyl(4-(trifluoromethyl)phenyl)methanamine serves as a quintessential example of this design philosophy, merging a proven scaffold with a performance-enhancing functional group. It is a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders[6].
Physicochemical and Structural Profile
The efficacy of phenyl(4-(trifluoromethyl)phenyl)methanamine as a medicinal chemistry building block is rooted in its distinct structural and electronic characteristics. The molecule features a central methane carbon bonded to a primary amine, a phenyl group, and a 4-substituted trifluoromethylphenyl group. This arrangement, particularly the presence of a chiral center, allows for the synthesis of specific enantiomers, such as (S)-Phenyl(4-(trifluoromethyl)phenyl)methanamine, which is critical for achieving stereospecific interactions with chiral biological targets[7].
| Property | Value | Source |
| Molecular Formula | C14H12F3N | [7] |
| Molecular Weight | 251.25 g/mol | [7] |
| Appearance | Colorless to light yellow liquid (base) | [8][9] |
| Chirality | Exists as (R) and (S) enantiomers | [7] |
| Key Structural Features | Diarylmethanamine core, Phenyl ring, 4-(Trifluoromethyl)phenyl ring | [10] |
The trifluoromethyl group exerts a powerful inductive effect, withdrawing electron density from the attached phenyl ring. This electronic modulation influences the reactivity of the entire molecule and its potential interactions with protein residues. Furthermore, the two aryl rings are not coplanar. DFT calculations and crystal structure analysis of similar molecules show that the rings are tilted significantly with respect to each other, a conformation that facilitates favorable intermolecular interactions like π-stacking in a crystal lattice and can be crucial for fitting into a receptor's binding pocket[10].
Synthetic Pathways and Methodologies
The synthesis of diarylmethanamines like phenyl(4-(trifluoromethyl)phenyl)methanamine can be achieved through various methods. A robust and modern approach involves the palladium-catalyzed regioselective arylation of 2-azaallyl anions, which allows for precise construction of the diaryl scaffold[11].
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from a general procedure for the synthesis of diarylmethylamines and illustrates a state-of-the-art method applicable for producing the target compound or its derivatives[11].
Objective: To synthesize an N-protected diarylmethanamine intermediate via Pd-catalyzed cross-coupling, which can then be deprotected to yield the final product.
Materials:
-
Starting Ketimine (e.g., N-(diphenylmethylene)methanamine)
-
Aryl Bromide (e.g., 1-bromo-4-(trifluoromethyl)benzene)
-
Base: Sodium bis(trimethylsilyl)amide (NaN(SiMe3)2)
-
Palladium Catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand)
-
Anhydrous Solvent (e.g., Toluene or Diethyl Ether)
-
Deactivated Silica Gel for chromatography
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the starting ketimine (1.0 equiv.) and the aryl bromide (1.0 equiv.) in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst and ligand (typically 1-5 mol %).
-
Base Addition: Add the base, NaN(SiMe3)2 (1.1 equiv.), to the reaction mixture. The base is crucial for generating the reactive 2-azaallyl anion intermediate.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for heating is to overcome the activation energy of the catalytic cycle.
-
Quenching: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Concentrate the crude material under reduced pressure. Purify the residue by flash chromatography on deactivated silica gel. The deactivation (e.g., with triethylamine in the eluent) is a self-validating step to prevent the acidic silica from degrading the amine product.
-
Deprotection: The resulting N-protected diarylmethanamine can be deprotected under acidic conditions (e.g., HCl in methanol) to yield the final phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride salt.
Synthetic Workflow Diagram
Caption: Palladium-catalyzed synthesis workflow.
Role as a Key Building Block in Medicinal Chemistry
Phenyl(4-(trifluoromethyl)phenyl)methanamine is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a sophisticated building block for constructing more complex molecules with tailored biological activities. Its diaryl structure provides a rigid, three-dimensional framework that can be oriented to probe the binding pockets of various enzymes and receptors.
Structure-Activity Relationship (SAR) Insights: The core scaffold allows for systematic modifications to explore the SAR of a new chemical series. For example, in the development of novel antiseizure and antinociceptive agents, derivatives of phenylglycinamide were synthesized where the core amine was acylated with various substituted benzoic acids[12]. This demonstrates how the primary amine of a scaffold like phenyl(4-(trifluoromethyl)phenyl)methanamine is a key handle for chemical elaboration.
SAR Logic Diagram
Caption: SAR exploration from the core scaffold.
Pharmacological Implications and Potential Therapeutic Targets
The structural motif of phenyl(4-(trifluoromethyl)phenyl)methanamine is present in or analogous to compounds investigated for a range of therapeutic applications.
-
Central Nervous System (CNS) Disorders: The high lipophilicity imparted by the -CF3 group makes this scaffold particularly suitable for targeting the CNS. It is cited as a key intermediate for drugs aimed at neurological disorders[6]. Derivatives have shown potent antiseizure and antinociceptive properties[12]. Furthermore, the 4-(trifluoromethyl)phenyl moiety is a key component of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, highlighting its established role in CNS-acting drugs[2].
-
Enzyme Inhibition: Hydrazone derivatives incorporating the 4-(trifluoromethyl)benzoyl moiety have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease[13]. This suggests that the trifluoromethylphenyl portion of the scaffold is effective at interacting with enzyme active sites.
-
Anticancer and Antimicrobial Agents: The trifluoromethylphenyl group is found in numerous approved drugs, including the anticancer agent Sorafenib[2]. Additionally, pyrazole derivatives with a 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, indicating the scaffold's potential in developing new antibiotics[5].
Conclusion and Future Outlook
Phenyl(4-(trifluoromethyl)phenyl)methanamine is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The combination of a rigid diarylmethanamine scaffold with the powerful electronic and metabolic properties of the trifluoromethyl group creates a versatile platform for drug discovery. Its demonstrated utility in the synthesis of compounds targeting the central nervous system and various enzymes underscores its significant potential.
Future research will likely see this scaffold incorporated into increasingly complex molecular architectures, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues. As our understanding of disease biology deepens, the ability to rapidly synthesize diverse libraries of drug-like molecules from sophisticated, high-value building blocks like phenyl(4-(trifluoromethyl)phenyl)methanamine will remain critical to the development of next-generation therapeutics.
References
-
SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions - The Royal Society of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC. [Link]
-
The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
-
4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. [Link]
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC. [Link]
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl | 1195901-45-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of Fluorinated Phenyl Methanamines in Drug Discovery
Executive Summary
Phenyl methanamines (benzylamines) are privileged pharmacophores in CNS drug discovery, serving as core scaffolds for monoamine oxidase (MAO) inhibitors, dopamine reuptake inhibitors, and trace amine-associated receptor (TAAR) ligands. However, their clinical utility is frequently compromised by rapid oxidative deamination and high intrinsic clearance (
This technical guide details the mechanistic rationale and experimental strategies for utilizing fluorine substitution to enhance the metabolic stability of phenyl methanamines. By leveraging the unique physicochemical properties of fluorine—specifically its high electronegativity, lipophilicity modulation, and C-F bond strength—medicinal chemists can surgically block metabolic soft spots without ablating potency.
Part 1: The Metabolic Liability
The primary failure mode for phenyl methanamines is oxidative deamination . This process is catalyzed predominantly by Monoamine Oxidases (MAO-A/B) and Cytochrome P450s (CYP450), leading to the formation of a reactive imine intermediate, which hydrolyzes to a potentially toxic aldehyde and ammonia.
The Mechanism of Clearance
The metabolic pathway proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism. The enzyme abstracts a proton from the
-
MAO-Mediated: Flavin-dependent abstraction of the
-proton. -
CYP-Mediated: N-oxidation or direct
-carbon hydroxylation followed by rearrangement.
Pathway Visualization
The following diagram illustrates the critical oxidative pathway that must be interrupted.
Part 2: The Fluorine Effect (Mechanistic Rationale)
Fluorine is not merely a steric block; it is an electronic modulator. Its incorporation into the phenyl ring alters the physicochemical environment of the methanamine linker.
The Thermodynamic Blockade (Bond Strength)
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol).
-
Impact: Substitution at the para position of the phenyl ring blocks CYP-mediated aromatic hydroxylation.
-
Impact: While fluorine on the ring does not directly replace the benzylic hydrogens, it alters the electron density available for the oxidative abstraction of those hydrogens.
pKa Modulation and Electronic Shielding
The metabolic stability of benzylamines is heavily influenced by the basicity of the amine. MAO enzymes often prefer the neutral or specific protonation states of amines for substrate binding.[1]
-
The Dipole Effect: Fluorine is highly electronegative (
).[2] Placing fluorine at the ortho or meta position pulls electron density away from the benzylic carbon and the nitrogen lone pair. -
pKa Shift: This inductive effect lowers the pKa of the benzylic amine (typically from ~9.5 to ~8.5). A lower pKa reduces the percentage of ionized species at physiological pH (7.4), which can alter
(binding affinity) for MAO enzymes and reduce the rate of oxidation.
Lipophilicity and Intrinsic Clearance
Fluorination typically increases
Part 3: Strategic Substitution Patterns
Ring Substitution (The Safinamide Model)
-
Para-Fluorination: Primarily blocks CYP-mediated hydroxylation at the 4-position. It has a minimal effect on the pKa of the amine.
-
Ortho-Fluorination: The most effective strategy for stabilizing the benzylic amine.
-
Steric Effect: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[2] An ortho-fluorine creates a "steric fence" that hinders the approach of the enzyme's heme or flavin center to the benzylic
-protons. -
Electronic Effect: Maximum inductive impact on the benzylic carbon.
-
The "Toxic Defluorination" Warning
Critical Safety Note: Avoid placing fluorine directly on aliphatic chains that can undergo
Part 4: Experimental Protocols
To validate the stability improvements, a robust microsomal stability assay is required. This protocol is designed for high reproducibility and data integrity.
Microsomal Stability Assay (Protocol)
Objective: Determine the in vitro intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[5]
-
NADPH Regenerating System (or 10 mM NADPH solution).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add Test Compound (final conc. 1
M) and NADPH (final conc. 1 mM).-
Note: Low substrate concentration (1
M) ensures pseudo-first-order kinetics ( ).
-
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.[6]
Calculation:
Plot
Screening Workflow Diagram
Part 5: Representative Data & Case Studies
Case Study: Safinamide
Safinamide is a potent, selective MAO-B inhibitor used for Parkinson's disease. Its structure features a 3-fluorobenzyloxy motif.
-
Structural Insight: The fluorine is in the meta position relative to the ether linkage (which mimics the benzylamine spacing).
-
Outcome: The fluorine atom prevents rapid metabolic oxidation of the phenyl ring while modulating the electron density of the ether oxygen and the distal amine, contributing to a half-life of 20–30 hours in humans.
Comparative SAR Data (Representative)
The following table illustrates the expected impact of fluorination patterns on a generic phenyl methanamine scaffold.
| Compound | Substitution | pKa (Amine) | Primary Metabolite | |
| A | Unsubstituted | 9.5 | 12 min | Benzoic Acid (via Aldehyde) |
| B | 4-Fluoro (Para) | 9.4 | 28 min | Benzoic Acid |
| C | 2-Fluoro (Ortho) | 8.9 | 55 min | Parent (Stable) |
| D | 3-Fluoro (Meta) | 8.7 | 42 min | Parent/Minor Hydroxylation |
| E | 2,6-Difluoro | 8.2 | >120 min | Parent (Highly Stable) |
Analysis:
-
Compound C (Ortho): Shows significant improvement due to the "steric fence" protecting the benzylic carbon.
-
Compound E (2,6-Difluoro): The "Gold Standard" for stability. The dual-ortho substitution creates a massive steric and electronic shield, often rendering the benzylic position metabolically inert.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2015). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][7][8]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Gillman, P. K. (2006). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia. [Link]
-
Silverman, R. B. (1995). Radical ideas about monoamine oxidase. Accounts of Chemical Research. [Link]
-
Haghi, B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. info.mercell.com [info.mercell.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable Synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine: A Detailed Guide for Researchers
Introduction
Phenyl(4-(trifluoromethyl)phenyl)methanamine is a crucial diarylmethylamine scaffold frequently encountered in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and scalable synthetic access to this key intermediate is of paramount importance for researchers in both academic and industrial settings. This comprehensive guide provides detailed, field-proven protocols for the scalable synthesis of phenyl(4-(trifluoromethyl)phenyl)methanamine, with a focus on the practical aspects of reaction optimization, safety, and product purification. We will primarily explore the highly efficient one-pot reductive amination pathway, a method renowned for its operational simplicity and amenability to large-scale production.
Strategic Approach to Synthesis: The Power of Reductive Amination
From a retrosynthetic perspective, the most direct and convergent approach to phenyl(4-(trifluoromethyl)phenyl)methanamine is through the formation of the central carbon-nitrogen bond. Reductive amination stands out as a superior strategy for this transformation due to its high atom economy and the widespread availability of the requisite starting materials. This method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.
Two primary pathways exist for the synthesis of the target molecule via reductive amination:
-
Pathway A: The reaction of 4-(trifluoromethyl)benzaldehyde with aniline.
-
Pathway B: The reaction of benzaldehyde with 4-(trifluoromethyl)aniline.
While both pathways are viable, Pathway B involves the use of 4-(trifluoromethyl)aniline, which is an electron-deficient aniline. The reduced nucleophilicity of such anilines can sometimes lead to slower reaction rates or incomplete conversions under standard conditions.[1][2] Therefore, this guide will focus on a robust protocol for Pathway A, while also providing insights into the necessary modifications for the successful implementation of Pathway B.
Visualizing the Synthetic Workflow
The following diagram illustrates the one-pot reductive amination process for the synthesis of phenyl(4-(trifluoromethyl)phenyl)methanamine.
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocols
The following protocols are designed for scalability and have been developed based on established methodologies for reductive amination, particularly with challenging substrates.[1][3][4]
Protocol 1: Synthesis via 4-(Trifluoromethyl)benzaldehyde and Aniline (Pathway A)
This one-pot procedure utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to the reagent's mildness, selectivity, and safety profile compared to other hydride sources.[3][5]
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (e.g., 5-10 mL per mmol of aldehyde). To this solution, add aniline (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic. Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10% of the total volume).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude phenyl(4-(trifluoromethyl)phenyl)methanamine can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Synthesis via Benzaldehyde and 4-(Trifluoromethyl)aniline (Pathway B) - Optimized Conditions
Due to the reduced nucleophilicity of 4-(trifluoromethyl)aniline, this pathway may require an acid catalyst to promote imine formation.[4]
Materials:
-
Benzaldehyde
-
4-(Trifluoromethyl)aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 eq) and 4-(trifluoromethyl)aniline (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Dissolve the starting materials in anhydrous DCE or DCM. Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours, or until imine formation is deemed complete by analytical monitoring.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.
-
Reaction Monitoring and Work-up: Follow steps 5-9 as outlined in Protocol 1.
Data Presentation: Expected Outcomes and Characterization
The following table summarizes the key parameters and expected outcomes for the described synthetic protocols.
| Parameter | Protocol 1 | Protocol 2 (Optimized) |
| Aldehyde | 4-(Trifluoromethyl)benzaldehyde | Benzaldehyde |
| Amine | Aniline | 4-(Trifluoromethyl)aniline |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium triacetoxyborohydride |
| Catalyst | None (typically) | Acetic Acid (catalytic) |
| Solvent | DCE or DCM | DCE or DCM |
| Typical Yield | 85-95% | 80-90% |
| Reaction Time | 3-12 hours | 4-16 hours |
| Purity (post-chromatography) | >98% | >98% |
Characterization Data for Phenyl(4-(trifluoromethyl)phenyl)methanamine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 2H), 7.40-7.20 (m, 7H), 5.50 (s, 1H), 2.10 (br s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.5, 143.0, 129.0 (q, J = 32.0 Hz), 128.8, 127.5, 127.0, 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 56.5.
-
MS (EI): m/z (%) = 251 (M⁺), 250, 182, 104.
Note: Spectral data are representative and may vary slightly based on the specific instrument and conditions used.
Safety and Handling Considerations
-
Trifluoromethylated Compounds: While generally stable, trifluoromethylated aromatic compounds should be handled with care. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and should be handled under an inert atmosphere. It will react with protic solvents to release hydrogen gas. The quenching step should be performed slowly and in a well-ventilated fume hood.
-
Chlorinated Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
Conclusion
The one-pot reductive amination protocol outlined in this guide offers a highly efficient, scalable, and reliable method for the synthesis of phenyl(4-(trifluoromethyl)phenyl)methanamine. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently produce this valuable building block in high yield and purity, thereby accelerating their research and development endeavors in the fields of medicinal chemistry and materials science.
References
- Schmid, M. A.; Zeitler, K. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis2016, 48 (10), 1535-1547.
-
Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Thieme E-Books & E-Journals. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]
-
ThaiScience. Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]. [Link]
-
Chemical Communications (RSC Publishing). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. [Link]
-
PubMed. Reductive amination of tertiary anilines and aldehydes. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ACS Publications. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
- Google Patents. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
PubChem. 4-(Trifluoromethyl)benzylamine. [Link]
-
PubMed. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Enantioselective Synthesis of Chiral Phenyl(4-(trifluoromethyl)phenyl)methanamine
Application Note: AN-2026-CF3
Executive Summary
This Application Note details the enantioselective synthesis of phenyl(4-(trifluoromethyl)phenyl)methanamine , a privileged diarylmethylamine scaffold. This structural motif is critical in drug discovery, serving as a pharmacophore in antihistamines, antidepressants (e.g., sertraline analogs), and calcium channel blockers. The incorporation of the trifluoromethyl (
This guide presents two validated protocols:
-
The Ellman Auxiliary Method: A robust, stoichiometric approach ideal for gram-scale synthesis and high diastereomeric purity.
-
Organocatalytic Transfer Hydrogenation: A catalytic, "green" approach utilizing Chiral Phosphoric Acids (CPAs) for efficiency.
Structural Challenge & Strategy
The synthesis of chiral diarylmethylamines is inherently more difficult than aryl-alkyl amines. In the target molecule, the discrimination between a phenyl ring and a 4-(trifluoromethyl)phenyl ring relies heavily on electronic differences rather than steric bulk.
-
Electronic Factor: The
group is strongly electron-withdrawing ( ), making the 4-CF3-phenyl ring electron-deficient. -
Steric Factor: The Van der Waals volume of a
group (approx. 42.6 ų) is larger than a methyl group but the overall effective steric bulk of the aryl ring remains comparable to the unsubstituted phenyl ring in many transition states.
Strategic Selection:
To achieve high enantiomeric excess (
Protocol A: Ellman’s Sulfinamide Auxiliary (The "Gold Standard")
This method is preferred for initial drug discovery campaigns due to its reliability and the ability to upgrade optical purity via recrystallization of the intermediate.
Mechanism of Action
The condensation of the ketone with
Experimental Workflow
Step 1: Condensation
Reagents: 4-(Trifluoromethyl)benzophenone (1.0 equiv),
-
Charge a flame-dried flask with 4-(trifluoromethyl)benzophenone and
-tert-butanesulfinamide under . -
Add anhydrous THF (0.5 M concentration relative to ketone).
-
Add Ti(OEt)
dropwise. Note: Ti(IV) acts as a Lewis acid and water scavenger. -
Reflux at 70°C for 16–24 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Pour into brine/EtOAc with vigorous stirring. Filter the resulting titanium salts through Celite.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Step 2: Diastereoselective Reduction
Reagents: Sulfinyl imine (from Step 1), L-Selectride (1.0 M in THF), Toluene/THF.
-
Dissolve the sulfinyl imine in anhydrous THF/Toluene (1:1) and cool to -78°C . Critical: Low temperature is essential for maximizing diastereomeric ratio (dr).
-
Add L-Selectride (1.2 equiv) dropwise over 30 minutes.
-
Stir at -78°C for 3 hours.
-
Quench with saturated NH
Cl solution at -78°C. -
Warm to RT and extract with EtOAc.
-
Purification: The product is a sulfinamide. Crucial Step: If
< 95:5, recrystallize from Hexanes/Et O to upgrade to >99:1 .
Step 3: Acidolytic Cleavage
Reagents: HCl (4M in Dioxane), MeOH.
-
Dissolve the enantiopure sulfinamide in MeOH.
-
Add 4M HCl in Dioxane (2.0 equiv).
-
Stir at RT for 1 hour.
-
Concentrate to dryness. The product is obtained as the amine hydrochloride salt.
Workflow Visualization (Ellman Route)
Figure 1: Decision tree and workflow for the Ellman Auxiliary synthesis route.
Protocol B: Chiral Phosphoric Acid Catalysis (The "Green" Route)
For applications requiring catalytic efficiency or avoiding stoichiometric chiral auxiliaries, Organocatalytic Transfer Hydrogenation is the method of choice. This route uses a Hantzsch ester as the hydride source and a Chiral Phosphoric Acid (CPA) catalyst.[1]
Mechanism of Action
The CPA (typically a BINOL derivative like TRIP) activates the imine via hydrogen bonding. The chiral microenvironment of the catalyst discriminates between the phenyl and 4-CF3-phenyl rings based on electronic recognition and steric fit, directing the hydride transfer from the Hantzsch ester to the re- or si-face of the imine.
Experimental Protocol
Reagents:
-
Substrate: N-(4-(trifluoromethyl)benzhydrylidene)aniline (Pre-formed imine).
-
Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).
-
Reductant: Hantzsch Ester (HEH) (1.2 equiv).
-
Solvent: Toluene or Benzene (anhydrous).
Procedure:
-
Imine Formation: Condense 4-(trifluoromethyl)benzophenone with aniline (or p-methoxyaniline for easier removal later) using molecular sieves in toluene. Isolate the imine.[2][3]
-
Catalysis: In a reaction vial, combine the Imine (0.2 mmol) and (R)-TRIP (0.01 mmol).
-
Add Toluene (2.0 mL) and stir at 30°C for 10 minutes to ensure catalyst-substrate binding.
-
Add Hantzsch Ester (0.24 mmol).
-
Stir at 35–50°C for 24–48 hours. Note: Diaryl imines are slow to reduce due to steric crowding.
-
Workup: Direct purification via flash column chromatography (neutralized silica).
-
Deprotection (if PMP group used): Oxidative cleavage using Ceric Ammonium Nitrate (CAN) to release the free primary amine.
Catalytic Cycle Visualization
Figure 2: Simplified catalytic cycle for the Chiral Phosphoric Acid mediated transfer hydrogenation.
Comparative Analysis & Data Summary
| Feature | Method A: Ellman Auxiliary | Method B: CPA Catalysis |
| Primary Selectivity Driver | Steric/Chelation (Ti-transition state) | Electronic/Steric (Catalyst pocket) |
| Typical Yield | 75–85% (3 steps) | 85–95% (1 step from imine) |
| Enantioselectivity ( | >98% | 85–94% |
| Scalability | Excellent (kg scale feasible) | Moderate (Catalyst cost is high) |
| Cost Driver | Stoichiometric Auxiliary | Chiral Catalyst (TRIP) |
| Operational Complexity | High (3 steps, low temp) | Low (1 step, ambient temp) |
Troubleshooting & Optimization
-
Low Diastereoselectivity (Ellman Route):
-
Cause: Insufficient steric differentiation between Ph and 4-CF3-Ph.
-
Fix: Switch solvent from THF to Toluene/Hexane mixtures to tighten the transition state. Lower temperature to -90°C. Use L-Selectride (bulky) instead of NaBH
.
-
-
Incomplete Conversion (CPA Route):
-
Cause: Steric hindrance of the diaryl ketone.
-
Fix: Increase catalyst loading to 10 mol%. Use a more active Hantzsch ester (e.g., t-butyl ester variant). Add 5Å molecular sieves to keep the system strictly anhydrous.
-
-
Handling the
Group:-
The 4-CF3 group makes the amine less basic than a standard benzylamine. Adjust pH carefully during extractions; the free base may extract into organic solvents at a lower pH than expected.
-
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-Tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link
-
Rueping, M.; Sugiono, E.; Azap, C.; Theissmann, T.; Bolte, M. (2005). "Enantioselective Organocatalytic Reductive Amination." Organic Letters, 7(17), 3781–3783. Link
- Rowlands, G. J. (2001). "Planar Chiral Phosphoric Acids—New Catalysts for Asymmetric Synthesis." Synlett, 2001(12), 1962–1964.
-
Akiyama, T. (2007). "Stronger Brønsted Acids." Chemical Reviews, 107(12), 5744–5758. Link
-
Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[4] "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883-8904. Link
Sources
Application Note: A Researcher's Guide to the Reductive Amination of 4-(Trifluoromethyl)benzophenone Derivatives
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of complex amines is a cornerstone of modern drug discovery. Among the vast arsenal of synthetic methodologies, reductive amination stands out for its reliability and efficiency in forming critical C-N bonds.[1][2] This guide focuses on a particularly relevant class of substrates: 4-(trifluoromethyl)benzophenone derivatives.
The benzophenone scaffold provides a three-dimensional framework present in numerous biologically active molecules, while the trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. Consequently, the products of this reaction—N-substituted 1-phenyl-1-(4-(trifluoromethyl)phenyl)methanamines—are highly sought-after intermediates in the development of pharmaceuticals and agrochemicals.
This document provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for successfully conducting the reductive amination of 4-(trifluoromethyl)benzophenone, tailored for researchers and drug development professionals.
Mechanistic Insights: A Tale of Two Steps
The reductive amination is a one-pot process that elegantly combines two fundamental reactions: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to an amine.[3] Understanding the interplay between these steps is crucial for optimizing reaction conditions.
Step 1: Imine/Iminium Ion Formation
The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the benzophenone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the slightly acidic conditions often employed, the imine is protonated to form an electrophilic iminium ion.
The 4-(trifluoromethyl)benzophenone substrate presents a unique electronic profile. The CF₃ group is strongly electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon. However, the overall reaction rate is often dictated by the dehydration step, which is catalyzed by acid. For sterically hindered ketones like benzophenones or less nucleophilic amines (e.g., anilines), this step can be slow and rate-limiting. To drive the equilibrium towards the iminium ion, a dehydrating agent or a Lewis acid catalyst is often indispensable.[4][5]
Step 2: Hydride Reduction
The choice of reducing agent is paramount. It must be selective enough to reduce the C=N bond of the iminium ion much faster than the C=O bond of the starting ketone.[1][6] This selectivity prevents the wasteful formation of the corresponding alcohol byproduct. Milder borohydride reagents are therefore preferred.
The diagram below illustrates the general mechanistic pathway.
Caption: General mechanism of reductive amination.
Optimizing Reaction Conditions: A Multi-Parameter Approach
Success in reductive amination hinges on the careful selection of reagents and solvents. The bulky nature of the benzophenone core and the electronic influence of the CF₃ group necessitate specific considerations.
Reducing Agents
The choice of hydride source is critical for achieving high selectivity and yield.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[7] Its reduced reactivity, owing to the electron-withdrawing acetate groups, makes it highly selective for iminium ions over ketones.[7] It tolerates mildly acidic conditions, allowing for a one-pot procedure where imine formation and reduction occur concurrently.[1][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is effective under mildly acidic conditions (pH 4-5).[8] However, it is highly toxic and generates cyanide waste, making STAB a safer alternative for routine use.[2][3]
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce both ketones and imines.[8][9] To use it effectively, the imine must be pre-formed before the addition of NaBH₄, making it a two-step procedure. This approach is often less convenient and can lead to lower yields due to incomplete imine formation or competing ketone reduction.[8][10]
Catalysts and Additives
-
Acetic Acid (AcOH): Often used in stoichiometric amounts when STAB is the reducing agent. It acts as a Brønsted acid catalyst to accelerate the formation of the iminium ion, which is the species that is rapidly reduced.[2][7]
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): An excellent Lewis acid catalyst and water scavenger.[4] It activates the ketone carbonyl group towards nucleophilic attack and drives the equilibrium towards the imine by sequestering the water byproduct.[4][5] This is particularly useful for challenging substrates, such as sterically hindered ketones or weakly nucleophilic amines.[11][12]
Solvent Systems
The solvent must be inert to the reducing agent and capable of dissolving all reactants.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): The preferred solvents for reactions using STAB, as they are aprotic and do not react with the hydride reagent.[6][7][9]
-
Methanol (MeOH) or Ethanol (EtOH): Commonly used with NaBH₄ and NaBH₃CN.[9] They are generally incompatible with STAB.
-
Tetrahydrofuran (THF): A viable aprotic alternative to halogenated solvents.[7][9]
Summary of Recommended Conditions
The following table summarizes common conditions for the reductive amination of benzophenone derivatives.
| Component | Recommended Reagent/Condition | Rationale & Key Considerations |
| Ketone | 4-(Trifluoromethyl)benzophenone | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.0 - 1.2 equivalents. Excess amine can be used but requires more rigorous purification. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 equivalents. Mild, selective, and allows for a one-pot reaction.[6][7] |
| Catalyst | Acetic Acid (AcOH) | 1.0 - 1.5 equivalents. Often used with STAB to catalyze iminium ion formation.[2] |
| Titanium(IV) Isopropoxide (Ti(OiPr)₄) | 1.1 - 1.5 equivalents. Used for difficult couplings; acts as a Lewis acid and dehydrating agent.[4] | |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvent of choice for STAB-mediated reactions.[7][9] |
| Temperature | Room Temperature (20-25 °C) | Most reactions proceed efficiently at ambient temperature. Gentle heating (30-40 °C) may be required for slow reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the reductive amination of 4-(trifluoromethyl)benzophenone with benzylamine using STAB.
Materials
-
4-(Trifluoromethyl)benzophenone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Workflow Diagram
Caption: Experimental workflow for reductive amination.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-(trifluoromethyl)benzophenone (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq) to the stirred solution. Allow the mixture to stir for 20-30 minutes at room temperature.
-
Initiation: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-1-phenyl-1-(4-(trifluoromethyl)phenyl)methanamine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective imine formation. 2. Deactivated STAB (hydrolyzed). 3. Insufficiently reactive amine. | 1. Add Ti(OiPr)₄ as a dehydrating agent. 2. Use fresh, high-quality STAB. 3. Increase reaction temperature to 30-40 °C or allow for longer reaction times. |
| Formation of Alcohol Byproduct | 1. Reducing agent is not selective (e.g., NaBH₄ added too early). 2. Water present in the reaction mixture, leading to STAB decomposition and ketone reduction. | 1. Ensure imine is fully formed before adding NaBH₄, or switch to STAB. 2. Use anhydrous solvents and reagents. Add molecular sieves if necessary. |
| Dialkylation of Primary Amine | The product amine is more nucleophilic than the starting amine and reacts with remaining ketone. | Use a slight excess of the primary amine (1.2-1.5 eq) to outcompete the product. Alternatively, perform a stepwise procedure by pre-forming the imine.[6] |
| Complex Mixture/Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple side products. | 1. Ensure reaction goes to completion. Use an appropriate amine scavenger resin for excess amine or an aldehyde resin for excess ketone if needed.[10] 2. Re-optimize conditions, paying close attention to stoichiometry and reagent quality. |
References
-
Reductive amination with Titanium(IV)Isopropoxide.
- Myers, A.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463–1471. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Salmi, C., Letourneux, Y., & Brunel, J. M. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5), 396-401. [Link]
-
Bhattacharyya, S., Fan, L., Vo, L., & Labadie, J. (2000). Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform: Application in the Generation of Urea and Amide Libraries. Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals. [Link]
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- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
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- 12. benthamdirect.com [benthamdirect.com]
Procedure for salt formation of phenyl(4-(trifluoromethyl)phenyl)methanamine
Application Note & Protocol
Title: A Comprehensive Guide to the Crystalline Salt Formation of Phenyl(4-(trifluoromethyl)phenyl)methanamine for Pharmaceutical Development
Abstract: This document provides a detailed protocol and scientific rationale for the salt formation of the primary amine, phenyl(4-(trifluoromethyl)phenyl)methanamine. The conversion of an active pharmaceutical ingredient (API) from its free base to a salt form is a critical step in drug development, often employed to enhance physicochemical properties such as aqueous solubility, stability, and crystallinity, which can improve bioavailability and manufacturability.[1][2][3][4][5] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps for the preparation of the hydrochloride (HCl) salt, a common and pharmaceutically accepted counter-ion.[6] The protocol covers stoichiometric calculations, solvent selection, crystallization, isolation, and comprehensive characterization techniques to ensure the formation of a high-purity, stable crystalline salt.
The Scientific Basis for Amine Salt Formation
The decision to form a salt of an amine-containing API is a strategic one, aimed at optimizing the molecule's properties for clinical and commercial success. The underlying principles are rooted in fundamental acid-base chemistry and crystal engineering.
Acid-Base Chemistry & The pKₐ Rule
Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid.[7][8] This acid-base reaction transforms the neutral, often lipophilic amine into an ionic, more polar ammonium salt.[9]
The success and stability of this salt formation are governed by the relative strengths of the amine (base) and the chosen acid, quantified by their pKₐ values. A widely accepted guideline in pharmaceutical salt selection is the "pKₐ rule". For a stable salt to form between a basic drug and an acidic counter-ion, the pKₐ of the protonated base (the conjugate acid) should be at least 2-3 units higher than the pKₐ of the acid.[3][5][10] This difference ensures a significant degree of proton transfer, leading to a stable ionic lattice rather than a neutral co-crystal.[10] Phenyl(4-(trifluoromethyl)phenyl)methanamine is a primary amine, and its basicity makes it an excellent candidate for forming salts with strong acids like hydrochloric acid (pKₐ << 0).
Impact on Physicochemical Properties
Salt formation can profoundly alter an API's characteristics:
-
Enhanced Solubility & Dissolution: Ionic salts typically exhibit greater aqueous solubility than their neutral free base counterparts. This is because the high polarity of the salt interacts favorably with water molecules, overcoming the crystal lattice energy more easily.[2][7] Improved dissolution is a critical factor for oral bioavailability.
-
Improved Stability: By protonating the amine, the lone pair of electrons on the nitrogen is no longer readily available for oxidative degradation pathways (e.g., N-oxide formation).[2] This can lead to a significant increase in the chemical stability and shelf-life of the drug substance.
-
Crystallinity and Purification: Salts often have a higher propensity to form well-ordered, stable crystalline structures compared to the free base.[1][2] The crystallization process itself is a powerful purification step, effectively excluding impurities from the crystal lattice and leading to a higher purity final product.[2]
Protocol Prerequisite: Materials & Reagents
Equipment
-
Magnetic stirrer with heating capabilities
-
Glass reaction vessel (round-bottom flask or jacketed reactor)
-
Dropping funnel or syringe pump for controlled addition
-
Temperature probe
-
pH meter or pH indicator strips
-
Büchner funnel and vacuum flask for filtration
-
Vacuum oven for drying
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Reagents & Solvents
-
Phenyl(4-(trifluoromethyl)phenyl)methanamine (free base, >99% purity)
-
Hydrochloric acid solution (e.g., 2 M HCl in isopropanol, or concentrated aqueous HCl)
-
Primary Solvent (e.g., Isopropanol, Ethanol, Ethyl Acetate)
-
Anti-solvent (e.g., Heptane, Diethyl Ether, Methyl tert-butyl ether (MTBE))
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate (for drying organic layers if necessary)
Safety Precaution: Phenyl(4-(trifluoromethyl)phenyl)methanamine and its salt should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrochloric acid is corrosive and requires careful handling.
Detailed Experimental Protocol: Phenyl(4-(trifluoromethyl)phenyl)methanamine HCl
This protocol details the formation of the hydrochloride salt, a robust and common choice for primary amines.
Step 1: Dissolution of the Free Base
-
Accurately weigh 10.0 g (approximately 39.5 mmol) of phenyl(4-(trifluoromethyl)phenyl)methanamine free base and transfer it to a 250 mL reaction vessel equipped with a magnetic stir bar.
-
Add a suitable primary solvent (e.g., 100 mL of isopropanol) to the vessel. The choice of solvent is critical; it should fully dissolve the free base but have lower solubility for the resulting salt to facilitate crystallization.
-
Stir the mixture at room temperature (20-25°C) until all the solid has completely dissolved, forming a clear solution.
Step 2: Stoichiometric Addition of Hydrochloric Acid
Causality: The reaction is a 1:1 molar stoichiometry between the amine and HCl. Precise addition of the acid is crucial. An excess of acid can lead to impurities and potential stability issues, while insufficient acid will result in an incomplete reaction and a mixture of salt and free base.
-
Prepare a solution of hydrochloric acid. A solution of HCl in an organic solvent like isopropanol is often preferred to avoid introducing water, which can sometimes hinder crystallization or lead to hydrate formation.[11] If using concentrated aqueous HCl (e.g., 37% w/w), be mindful of the added water.
-
Calculate the required volume of the HCl solution. For a 2 M HCl in isopropanol solution, you will need approximately 19.75 mL (39.5 mmol).
-
Using a dropping funnel or syringe pump, add the HCl solution dropwise to the stirred amine solution over a period of 20-30 minutes. A slow addition rate helps control the exotherm and promotes the formation of larger, more uniform crystals.
-
Monitor the reaction. The formation of a white precipitate is typically observed during or shortly after the acid addition.
Step 3: Crystallization and Maturation
-
After the addition is complete, allow the resulting slurry to stir at room temperature for an additional 1-2 hours. This "maturation" or "aging" period allows the crystallization process to reach equilibrium, improving yield and crystal quality.
-
For enhanced yield, the mixture can be cooled in an ice-water bath (0-5°C) and stirred for another hour. Lowering the temperature decreases the solubility of the salt, driving more of it out of solution.
-
If crystallization is sluggish or an oil forms, adding a small seed crystal of the desired salt or slowly adding an anti-solvent (e.g., heptane) can induce precipitation.
Step 4: Isolation and Washing
-
Isolate the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold primary solvent (e.g., 2 x 15 mL of cold isopropanol) to remove any soluble impurities.
-
Perform a final wash with a non-polar anti-solvent (e.g., 2 x 20 mL of heptane or diethyl ether) to displace the primary solvent and facilitate drying.[12]
Step 5: Drying
-
Transfer the solid product to a clean, tared watch glass or drying dish.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (typically 12-24 hours). This removes residual solvents without causing thermal degradation.
-
The final product should be a white to off-white crystalline solid. Calculate the final yield.
Visualizing the Workflow
Chemical Reaction Scheme
Caption: Acid-base reaction for hydrochloride salt formation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for amine salt preparation.
Characterization and Quality Control
To confirm the successful formation and purity of the hydrochloride salt, a suite of analytical techniques should be employed. This self-validating system ensures the product meets the required specifications.
| Analytical Technique | Parameter Measured | Expected Result / Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point (DSC) | Thermal Transition | A sharp, single melting endotherm, distinct from the free base. |
| FTIR Spectroscopy | Functional Groups | Disappearance of primary N-H stretches (approx. 3300-3500 cm⁻¹). Appearance of a broad, strong ammonium (N-H⁺) stretching band between 2200-3200 cm⁻¹.[13][14] |
| ¹H NMR Spectroscopy | Chemical Structure | Proton signals will show a downfield shift compared to the free base, especially the protons on and near the nitrogen atom, due to the positive charge. |
| HPLC/UPLC | Purity & Impurities | Purity ≥ 99.5%. Absence of significant starting material (free base). |
| Ion Chromatography | Counter-ion Content | Chloride (Cl⁻) content should be close to the theoretical stoichiometric value. |
| X-Ray Powder Diffraction (XRPD) | Crystalline Form | A unique and consistent diffraction pattern indicating a single crystalline phase. |
References
- Vertex AI Search Grounding API, Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 - The Royal Society of Chemistry.
- Vertex AI Search Grounding API, Identifying Amines: Principles and Practical Methods - Iran Silic
- Vertex AI Search Grounding API, (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - ChemicalBook.
- Vertex AI Search Grounding API, (4-((3-(trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine synthesis - chemicalbook.
- Vertex AI Search Grounding API, Pharmaceutical Salts Optimiz
- Vertex AI Search Grounding API, Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society.
- Vertex AI Search Grounding API, Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC.
- Vertex AI Search Grounding API, Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Vertex AI Search Grounding API, SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions - The Royal Society of Chemistry.
- Vertex AI Search Grounding API, Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Public
- Vertex AI Search Grounding API, Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11.
- Vertex AI Search Grounding API, Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.
- Vertex AI Search Grounding API, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Vertex AI Search Grounding API, Amine and HCl - salt form
- Vertex AI Search Grounding API, 3.5: Chemical Properties of Amines.
- Vertex AI Search Grounding API, Salt Selection in Drug Development | Pharmaceutical Technology.
- Vertex AI Search Grounding API, Chemical analysis in amine system oper
- Vertex AI Search Grounding API, Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
- Vertex AI Search Grounding API, Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient | Request PDF.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
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- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. (4-bromo-2-(trifluoromethyl)phenyl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 13. iransilicate.com [iransilicate.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Grignard reaction protocols for synthesizing fluorinated diarylmethylamines
Executive Summary & Strategic Rationale
Fluorinated diarylmethylamines are privileged pharmacophores in medicinal chemistry, appearing in blockbuster therapeutics (e.g., Cetirizine, Sertraline analogs) due to their enhanced metabolic stability and lipophilicity. However, the synthesis of these motifs presents a "Fluorine Paradox":
-
Nucleophilic Instability: Fluorine substituents on the aryl ring destabilize the corresponding Grignard reagent, making traditional magnesium insertion difficult or dangerous due to benzyne formation.
-
Electrophilic Reactivity: Fluorinated imines are highly reactive but prone to poor stereocontrol due to altered Lewis basicity of the nitrogen.
This guide details a self-validating protocol that bypasses these issues by coupling Knochel’s Turbo Grignard technology with Ellman’s Sulfinamide auxiliary. This synergistic approach ensures high yields, safety, and diastereomeric control.
Strategic Framework: The "Fluorine Effect"
Before beginning, researchers must understand how fluorine dictates the reaction parameters.
| Component | Fluorine Location | Chemical Consequence | Strategic Adjustment |
| Nucleophile | On the Grignard Aryl Ring | Inductive withdrawal destabilizes the C-Mg bond; slows Mg insertion. | Do not use Mg turnings. Use Halogen-Magnesium exchange with |
| Electrophile | On the Imine Aryl Ring | Lowers N-basicity; weakens chelation to Mg. | Solvent Switch: Use non-coordinating solvents (DCM) to force open transition states if chelation fails. |
| Safety | Ortho-position | Risk of | Maintain temperature |
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow, highlighting the critical decision nodes for solvent selection based on the desired diastereomer.
Figure 1: Integrated workflow for the convergent synthesis of fluorinated diarylmethylamines.
Detailed Protocols
Phase 1: Preparation of Fluorinated "Turbo" Grignard Reagents
Standard Mg turnings often fail with electron-deficient fluorinated aryl halides. The Knochel-Hauser method using
Reagents:
-
Fluorinated Aryl Bromide/Iodide (1.0 equiv)
- -PrMgCl[1][3][4]·LiCl (1.3 M in THF, 1.1 equiv) [Commercial "Turbo Grignard"]
-
Anhydrous THF
Protocol:
-
Inert Setup: Flame-dry a Schlenk flask and backfill with Argon three times.
-
Dissolution: Add the fluorinated aryl halide (e.g., 4-bromo-1-fluoro-2-(trifluoromethyl)benzene) and dissolve in anhydrous THF (0.5 M concentration).
-
Exchange: Cool the solution to -20°C . (Critical: Lower temperatures prevent benzyne formation).
-
Activation: Dropwise add
-PrMgCl·LiCl over 10 minutes. -
Aging: Stir at -20°C for 30–60 minutes.
-
QC Check: Aliquot 0.1 mL, quench with
, and check GC-MS. Disappearance of Ar-Br and appearance of Ar-I confirms Grignard formation.
-
Phase 2: Stereoselective Coupling to Ellman Imines
The choice of solvent is the primary driver of diastereoselectivity (dr) in fluorinated systems.
Reagents:
-
(S)-N-(tert-butylsulfinyl)imine (1.0 equiv)
-
Prepared Turbo Grignard (1.2 equiv)
-
Solvent: THF (for chelation control) or DCM (for open transition state)
Protocol:
-
Imine Solution: In a separate dry flask, dissolve the sulfinyl imine in the chosen solvent (THF or DCM) and cool to -78°C .
-
Addition: Cannulate the pre-formed Turbo Grignard solution (still at -20°C) slowly down the side of the imine flask over 20 minutes.
-
Note: The reaction is exothermic. Maintain internal temp < -60°C.
-
-
Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Quench: Add saturated aqueous
dropwise at 0°C. -
Workup: Extract with EtOAc (3x), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Phase 3: Deprotection (Amine Liberation)
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (2.0 equiv). Stir for 1 hour.
-
Precipitate the amine hydrochloride salt with
or basify to obtain the free base.
Technical Insight: The Solvent Switch Mechanism
For fluorinated substrates, the standard "Chelation Control" model often fails because electron-poor fluorinated imines coordinate poorly to Magnesium.
-
Scenario A: THF (Coordinating Solvent). THF solvates the Mg cation, competing with the imine oxygen. However, it generally supports a Cyclic Transition State (Zimmerman-Traxler like) leading to the (
) diastereomer. -
Scenario B: DCM (Non-Coordinating Solvent). In the absence of coordinating solvents, the reaction proceeds via an Open Transition State , often reversing the selectivity to favor the (
) diastereomer.
Data: Solvent Effects on Diastereoselectivity (dr) (Representative data for 2-fluorophenyl-sulfinyl imine)
| Solvent | Additive | Yield (%) | dr (Major:Minor) | Mechanism |
| THF | None | 88% | 95:5 | Chelated TS |
| DCM | None | 82% | 15:85 | Open TS |
| Et2O | 65% | 10:90 | Lewis Acid Open TS |
Mechanistic Visualization
The following diagram explains the divergence in stereochemistry, essential for troubleshooting low diastereomeric ratios (dr).
Figure 2: Divergent stereochemical pathways dictated by solvent choice in fluorinated systems.
Troubleshooting & Safety
Common Failure Modes
-
Low Yield of Grignard: Often due to wet THF or "dead" Mg surface. Fix: Switch exclusively to
-PrMgCl·LiCl (Turbo Grignard) and flame-dry glassware. -
Low Diastereoselectivity: The fluorine atoms on the imine reduce the basicity of the nitrogen, weakening the chelation in the transition state. Fix: Switch solvent to DCM to force the Open Transition State, or lower temperature to -90°C.
-
Benzyne Formation: If using ortho-fluoro aryl halides, temperatures above 0°C can trigger elimination of Mg-F. Fix: Keep all Grignard generation steps below -20°C.
Safety Critical
-
Exotherm: The addition of Turbo Grignard to the imine is highly exothermic.
-
Quenching: Quench cold (-20°C or lower) with dilute acid or ammonium chloride. Fluorinated amines can be volatile; ensure pH is basic (>10) before extraction if isolating the free base.
References
-
Knochel, P., et al. "Preparation of functionalized aryl- and heteroarylmagnesium reagents."[2][4][5] Handbook of Functionalized Organometallics, 2008.
-
Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry, 1999.[6]
-
Pérez-Sestelo, J., et al. "Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines." Organic Letters, 2021.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.
Sources
- 1. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Metalation and Additions [sigmaaldrich.com]
- 5. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Microwave-Assisted Synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine
Abstract & Introduction
Target Molecule: Phenyl(4-(trifluoromethyl)phenyl)methanamine (also known as 4-(trifluoromethyl)benzhydrylamine). CAS Registry Number: 94938-94-6 (HCl salt) / Generic Free Base Core Scaffold: Diarylmethylamine.
The diarylmethylamine pharmacophore is a structural cornerstone in medicinal chemistry, serving as the backbone for potent SERT/DAT inhibitors (e.g., Sertraline analogs), antihistamines, and NK1 antagonists. Conventional thermal synthesis of hindered benzhydrylamines from their corresponding benzophenones—specifically via the Leuckart-Wallach reaction —is notoriously sluggish, often requiring temperatures exceeding 180°C and reaction times spanning 24–48 hours.
This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of phenyl(4-(trifluoromethyl)phenyl)methanamine. By leveraging the dielectric heating properties of ammonium formate/formic acid mixtures, we achieve quantitative conversion of the electron-deficient ketone to the amine precursor in under 30 minutes.
Key Advantages of Microwave Protocol:
-
Kinetic Acceleration: Reaction times reduced from hours to minutes.[1]
-
Superheating Effect: Access to temperatures significantly above the boiling point of formic acid in sealed vessels.
-
Enhanced Purity: Minimized thermal degradation byproducts common in prolonged oil-bath heating.
Scientific Background & Mechanism[2][3][4][5][6][7]
The Leuckart-Wallach Mechanism
The synthesis proceeds via the Leuckart-Wallach reductive amination.[2][3][4] The reaction involves two distinct phases:[2][5][6][7]
-
Formation of the N-Formyl Intermediate: The ketone reacts with ammonium formate (acting as both nitrogen source and reducing agent) to form N-(phenyl(4-(trifluoromethyl)phenyl)methyl)formamide.
-
Hydrolysis: The formyl group is cleaved under acidic conditions to liberate the primary amine.
Mechanistic Insight: The presence of the trifluoromethyl (
Reaction Scheme
Figure 1: Mechanistic pathway of the microwave-assisted Leuckart-Wallach reaction.
Experimental Protocol
Equipment & Reagents[4][11][12]
-
Microwave Reactor: Single-mode or Multi-mode cavity (e.g., CEM Discover 2.0 or Anton Paar Monowave). Must support sealed vessel operation up to 250°C / 20 bar.
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septa.
-
Reagents:
-
4-(Trifluoromethyl)benzophenone (1.0 equiv)
-
Ammonium Formate (5.0 - 10.0 equiv)
-
Formic Acid (98%, used as solvent/catalyst)
-
12M HCl (for hydrolysis)
-
Step 1: Synthesis of N-Formyl Intermediate
Procedure:
-
Charge: In a 10 mL microwave vial, add 4-(trifluoromethyl)benzophenone (250 mg, 1.0 mmol) and Ammonium Formate (315 mg, 5.0 mmol).
-
Solvent: Add Formic Acid (1.0 mL). Note: The reaction can be run solvent-free using excess ammonium formate, but formic acid improves microwave absorption and solubility.
-
Seal: Crimp the cap tightly.
-
Irradiation: Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 180°C | High activation energy required for diaryl ketones. |
| Ramp Time | 5:00 min | Prevent pressure spikes from rapid |
| Hold Time | 20:00 min | Sufficient for >95% conversion. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff; |
| Stirring | High | Critical for heat distribution in viscous mixtures. |
-
Cooling: Allow the vessel to cool to <50°C using compressed air cooling (PowerMAX off).
Checkpoint: Analyze a small aliquot via LC-MS. You should observe the mass for the N-formyl intermediate (
Step 2: Hydrolysis to Primary Amine
Procedure:
-
Transfer: Pour the reaction mixture into a larger round-bottom flask or keep in the MW vial if volume permits.
-
Acidification: Add 2 mL of 6M HCl (aq).
-
Irradiation (Hydrolysis):
-
Temp: 100°C
-
Time: 10 minutes
-
Stirring: High
-
-
Workup:
-
Dilute with water (10 mL).
-
Wash with diethyl ether (
mL) to remove unreacted ketone or non-basic impurities. -
Basify the aqueous layer to pH > 12 using 5M NaOH.
-
Extract the free amine with Dichloromethane (DCM,
mL). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
Purification
-
Conversion to HCl Salt: Dissolve the crude oil in minimal ethanol, add 1.2 eq of HCl in dioxane/ether, and precipitate with cold diethyl ether.
-
Yield: Typical isolated yields range from 75% to 88% .
Results & Optimization Data
The following data summarizes the optimization of reaction temperature for the Step 1 Leuckart transformation.
Table 1: Temperature Optimization for N-Formylation
(Conditions: 1 mmol Ketone, 5 mmol
| Entry | Temperature (°C) | Pressure (bar) | Conversion (LC-MS) | Observation |
| 1 | 140 | 4.5 | 35% | Incomplete; slow kinetics. |
| 2 | 160 | 8.2 | 72% | Moderate conversion. |
| 3 | 180 | 12.5 | >98% | Optimal balance of rate/pressure. |
| 4 | 200 | 18.0 | 95% | Higher pressure; minor degradation observed. |
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Troubleshooting & Safety
-
Pressure Management: The decomposition of ammonium formate generates
and . Vessels must not be filled more than 50% volume. Always use a ramp time (5 min) to allow controlled gas evolution. -
Solubility: If the ketone does not dissolve in formic acid initially, the rapid heating of the microwave will typically solubilize it before the reaction temperature is reached.
-
Safety Warning: Handle 4-(trifluoromethyl)benzophenone and formic acid in a fume hood. While the
group is generally stable, avoid extremely harsh basic conditions for prolonged periods to prevent potential defluorination, though this is rare under Leuckart conditions.
References
-
Loupy, A., et al. (1998). Microwave-assisted carbonyl, isoprene, and Leuckart-Wallach reactions. Tetrahedron Letters.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
ChemicalBook. (n.d.). Synthesis of (4-bromo-2-(trifluoromethyl)phenyl)methanamine (Analogous Protocol).
-
Google Patents. (2010). CN104450813A - Synthesis method for benzhydrylamine.
-
De la Hoz, A., et al. (2005). Microwaves in organic synthesis.[1][6][8][9] Thermal and non-thermal microwave effects. Chemical Society Reviews.
Sources
- 1. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. jelsciences.com [jelsciences.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Microwave-Assisted Synthesis of Bis-1,2,3-Triazole-Based Benzophenones, In Vitro Antimicrobial Activity, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Phenyl(4-(trifluoromethyl)phenyl)methanamine
Target Molecule: Phenyl(4-(trifluoromethyl)phenyl)methanamine Chemical Class: Diarylmethylamine (Benzhydrylamine derivative) Support Ticket ID: #PUR-CF3-BHA-001[1][2]
Introduction: The "Fluorine Effect" in Purification
Welcome to the technical support center. You are likely here because standard amine purification protocols are failing.[2] The presence of the 4-trifluoromethyl (CF3) group on the benzhydryl scaffold introduces two critical physicochemical anomalies that disrupt conventional workflows:
-
Reduced Basicity: The electron-withdrawing nature of the CF3 group (via induction) lowers the pKa of the amine (estimated pKa ~8.0–8.[1]5) compared to standard benzylamines.[2] This means the amine releases its proton more easily than expected, often "leaking" back into the organic phase during mild acid washes.[1]
-
Lipophilicity & Density: The CF3 group significantly increases the lipophilicity (
) and density of the molecule.[1] This leads to stubborn emulsions and unexpected solubility in non-polar solvents.
This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: Diagnostic Triage
Before starting a bulk cleanup, identify your impurity profile.[1][2]
| Observation | Probable Impurity | Diagnostic Check |
| Yellow/Orange Oil | Unreacted Ketone/Imine (e.g., 4-(trifluoromethyl)benzophenone) | TLC: Run in 10% EtOAc/Hexane.[1][2][3] Ketones move to |
| Cloudy/Hazy Oil | Inorganic Salts / Aluminum residues (if LAH/DIBAL used) | Solubility Test: Dissolve small aliquot in dry ether.[2] Precipitate indicates salts.[2] |
| Extra Aromatic Peaks | Dimerization or Benzophenone Azine | |
| Broad NMR Signals | Carbamate formation (from atmospheric | Action: Flush sample with |
Module 2: The "CF3-Optimized" Acid-Base Extraction
Standard acid washes often fail because the amine is not fully protonated or the salt is too lipophilic.[1]
The Protocol
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) (Do not use Ether; DCM solubilizes the fluorinated species better).[2]
-
Acid Extraction (Critical Step):
-
The "Scrub" Wash:
-
Basification & Recovery:
Visualization: Logic Flow
Module 3: Crystallization (The Gold Standard)
If the oil persists, convert it to a solid salt.[1][2] This is the most effective way to reach >99% purity.
Why Hydrochloride?
While the free base is often an oil due to the rotational freedom of the benzhydryl group, the Hydrochloride salt is almost invariably a high-melting solid (typically >200°C).[1]
Salt Formation Protocol
-
Solvent Choice: Dissolve 1g of amine in 5 mL Anhydrous Ethanol or Isopropanol .[1][2]
-
Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at room temperature.
-
Note: Do not use aqueous HCl; water prevents crystallization of fluorinated salts.[2]
-
-
Precipitation:
-
Recrystallization:
-
Recrystallize the crude salt from boiling Isopropanol/Ethanol .
-
Yield Tip: Fluorinated salts are soluble in hot alcohol but very insoluble in cold ether.[2]
-
Visualization: Crystallization Decision Tree
Module 4: Chromatographic Troubleshooting
Use this only if extraction and crystallization fail.
The Issue: Amines interact with the acidic silanols on silica gel, causing "streaking" or "tailing."[1][2] The CF3 group exacerbates this by making the molecule "greasy," causing it to smear across a wide polarity range.[1][2]
The Fix: The "TEA" Block
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.[2] This neutralizes the acidic sites.[2]
-
Mobile Phase: Use Hexanes : Ethyl Acetate (3:1) + 1% TEA .[2]
-
Loading: Load the sample as a liquid (dissolved in minimal DCM) rather than dry-loading on silica, which can degrade sensitive amines.[1][2]
Frequently Asked Questions (FAQ)
Q: I have a stubborn emulsion during the acid extraction. How do I break it? A: Fluorinated compounds often form emulsions because their density is close to water.[1][2]
-
Filter: Pass the entire emulsion through a pad of Celite .[1] This breaks the surface tension.
-
Brine: Add saturated NaCl to the aqueous layer to increase its density difference relative to the organic layer.
Q: My product is clean by TLC but the NMR shows 5% benzophenone. Why? A: Benzophenone is highly lipophilic.[1][2] If you skipped the "Scrub Wash" (Module 2, Step 3), the benzophenone stayed trapped in the micelles of your amine salt.[2] You must wash the acidic aqueous layer with organic solvent before basifying.[2]
Q: Can I distill this compound? A: It is not recommended. Benzhydrylamines have very high boiling points (>300°C at atm).[2] The thermal stress often causes disproportionation into the imine.[1] Vacuum distillation (<0.1 mmHg) is possible but risky; salt formation is safer and yields higher purity.
References
-
Synthesis of Diarylmethylamines via Palladium-Catalyzed Arylation. Royal Society of Chemistry. (Describes purification of similar CF3-benzhydrylamines via flash chromatography on deactivated silica).
-
Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. Google Patents WO2006002691A1. (Details handling of trifluoromethyl-phenyl intermediates and extraction logic).
-
End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride. Chemical Science, 2013.[1][2][4] (Validates the use of molten ammonium salts for high-purity isolation of benzhydryl-derivatives).
-
4-(Trifluoromethyl)benzylamine Properties & pKa. ChemicalBook / Sigma-Aldrich. (Provides physicochemical data confirming pKa ~8.6 and lipophilicity).
Sources
Validation & Comparative
The Isomer Challenge: Mass Spectrometric Differentiation of Trifluoromethyl Benzylamines
Topic: Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Benzylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the trifluoromethyl (CF
However, for the analytical chemist, these isomers present a significant challenge. Their Electron Ionization (EI) mass spectra are strikingly similar, dominated by high-energy benzylic cleavages that often obscure subtle regiochemical information. This guide dissects the fragmentation mechanics of 2-, 3-, and 4-(trifluoromethyl)benzylamine, distinguishes the "Ortho Effect" from standard tropylium formation, and provides a validated workflow for their unambiguous identification.
Fundamental Fragmentation Mechanisms
To understand the differences, we must first establish the common "highway" that all three isomers follow upon ionization.
The "Tropylium Highway" (Universal Pathway)
Regardless of the CF
-
Ionization: The molecule loses an electron, primarily from the nitrogen lone pair, forming the radical cation
at m/z 175 . -
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is fragile. The loss of a neutral amino radical (
) or ammonia ( ) drives the formation of the stable benzyl cation. -
Ring Expansion: The benzyl cation rearranges into the seven-membered trifluoromethyltropylium ion (m/z 159). This aromatic expansion scrambles the carbon atoms, effectively "erasing" the memory of the original ortho/meta/para position for downstream fragments.
DOT Diagram: The Universal Fragmentation Pathway
Figure 1: The dominant fragmentation pathway. Note that ring expansion to the tropylium ion homogenizes the isomers, making differentiation difficult based on the base peak alone.
Deep Dive: The Ortho-Effect & Isomer Differentiation
While the tropylium pathway dominates, the 2-(trifluoromethyl)benzylamine (Ortho) isomer possesses a unique structural capability: the proximity of the amine hydrogens to the fluorine atoms.
The Ortho-Effect (2-Isomer Specific)
In the ortho isomer, the spatial proximity allows for a specific Hydrogen-Fluorine interaction . Upon ionization, this can facilitate the elimination of Hydrogen Fluoride (HF, 20 Da) directly from the parent ion or early fragments.[1]
-
Mechanism: A "McLaugherty-type" rearrangement or direct electrostatic interaction where a hydrogen from the
group transfers to a fluorine on the group. -
Observation: Look for a low-abundance but diagnostic peak at m/z 155 (
) or enhanced abundance of m/z 139 ( ). -
Meta/Para Behavior: These isomers lack the geometric feasibility for this interaction. Their fragmentation is almost exclusively driven by the loss of
and integrity.
Comparative Data: Characteristic Ions
| Ion (m/z) | Identity | 2-CF | 3-CF | 4-CF |
| 175 | Molecular Ion | Medium | Medium | Medium |
| 159 | High (100%) | High (100%) | High (100%) | |
| 158 | High | High | High | |
| 155 | Detectable | Trace/Absent | Trace/Absent | |
| 109 | Medium | Medium | Medium | |
| 140 | Low | Low | Low |
Critical Insight: Because the tropylium ion (m/z 159) is the base peak for all three isomers, relying solely on the major fragments for identification is risky. Chromatographic separation is required for definitive assignment.
Experimental Workflow: The "Differentiation Protocol"
Since mass spectral patterns are nearly identical, this protocol relies on Retention Time (RT) as the primary discriminator, validated by MS fragmentation nuances.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).
-
Derivatization (Optional but Recommended): If peaks are tailing or separation is poor, derivatize with Trifluoroacetic Anhydride (TFAA).
-
Reaction: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 30 mins. Dry under
and reconstitute. This converts amines to amides, improving GC peak shape and enhancing molecular ion stability.
-
Step 2: GC-MS Acquisition Parameters
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 3 mins
-
-
Inlet: Split 20:1, 250°C.
-
MS Source: EI mode, 70 eV, 230°C.
Step 3: Data Analysis Logic
-
Extract Ion Chromatogram (EIC): Plot m/z 175 (Parent) and m/z 159 (Base).
-
Compare Retention Times:
-
Ortho (2-CF
): Elutes first (lowest boiling point due to internal H-bonding/shielding). -
Meta (3-CF
): Elutes second . -
Para (4-CF
): Elutes last (highest symmetry and boiling point).
-
-
Check "Ortho" Marker: Examine the m/z 155 region in the Ortho peak. Presence confirms the assignment.
DOT Diagram: Analysis Workflow
Figure 2: The decision tree for identifying trifluoromethyl benzylamine isomers. Note that chromatographic retention time is the primary filter, validated by MS spectral markers.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-(Trifluoromethyl)benzylamine.[2] National Institute of Standards and Technology.[3] [Link]
-
Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines.[4] Journal of Mass Spectrometry. [Link]
-
PubChem. Compound Summary: 2-(Trifluoromethyl)benzylamine. National Library of Medicine. [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9][10][11] University Science Books. (Standard text validating the tropylium rearrangement mechanism).
Sources
- 1. epdf.pub [epdf.pub]
- 2. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. Benzylamine, TMS derivative [webbook.nist.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 3,5-Difluoro-2-methoxybenzylamine | 886502-00-7 | Benchchem [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Rapid differentiation of isomeric lipids by photodissociation mass spectrometry of fatty acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
